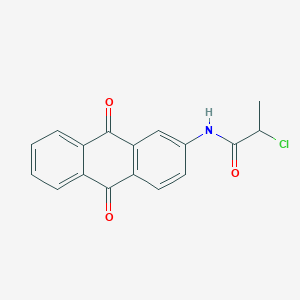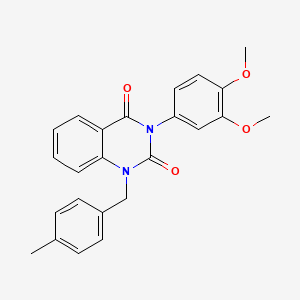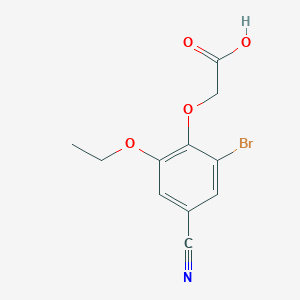
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid is a chemical compound with the molecular formula C11H10BrNO4 and a molecular weight of 300.11 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrNO4/c1-2-16-9-4-7 (5-13)3-8 (12)11 (9)17-6-10 (14)15/h3-4H,2,6H2,1H3, (H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Coupling to Liposomes
One notable application is the synthesis of heterobifunctional cross-linking reagents for coupling peptides to liposomes, a technique crucial for immunization strategies using synthetic peptides. These reagents include compounds with hydrophilic polyoxyethylene chains that improve conjugate accessibility and reduce intrinsic immunogenicity, potentially enhancing the efficacy of synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Antioxidant Activity
Another area of application is in the isolation and characterization of naturally occurring bromophenols with potent antioxidant activities. These compounds, derived from marine algae, exhibit strong free radical scavenging activity, suggesting their potential in preventing oxidative deterioration of food and as natural antioxidants in pharmaceutical formulations (Li, Li, Gloer, & Wang, 2011).
Molecular Characterization
The molecular characterization and analytical evaluation of environmental pollutants and their metabolites also employ derivatives of 2-(2-Bromo-4-cyano-6-ethoxyphenoxy)acetic acid. For instance, studies on the bacterial metabolites of brominated nonionic surfactant residues have utilized chemical derivatization and degradation combined with mass spectrometry for structural elucidation, highlighting the compound's role in environmental chemistry and toxicology (Fujita, Campbell, Mong, & Reinhard, 2001).
Antimicrobial and Anti-inflammatory Research
Furthermore, the compound and its derivatives are explored for antimicrobial and anti-inflammatory properties. The synthesis of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and their evaluation for antimicrobial activities exemplify the potential pharmaceutical applications of these compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Enhancing Chemotherapy Efficacy
Ethacrynic acid, a derivative, has been studied for its ability to enhance the cytotoxicity of chemotherapeutic agents in primary cultures of human tissues, suggesting a potential role in improving cancer treatment outcomes (Nagourney, Messenger, Kern, & Weisenthal, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-bromo-4-cyano-6-ethoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-4H,2,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFDYMXUGXYSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
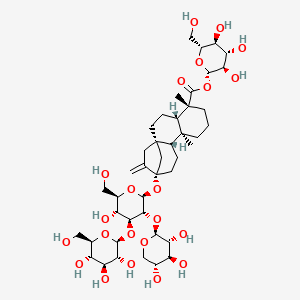
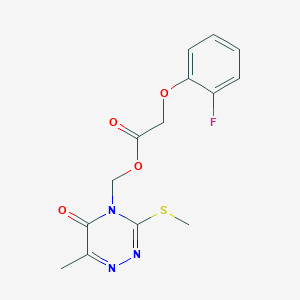
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
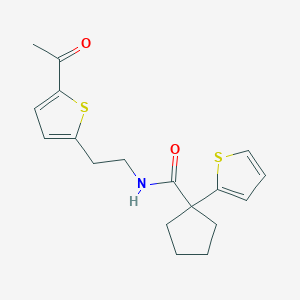
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
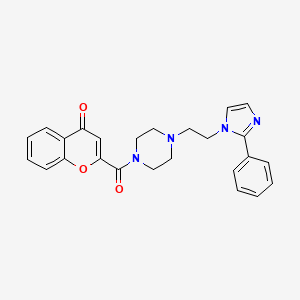
![3-Methoxy-N-methyl-N-[(1-quinolin-8-ylsulfonylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2929802.png)
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
